Témozolomide

Vue d'ensemble

Description

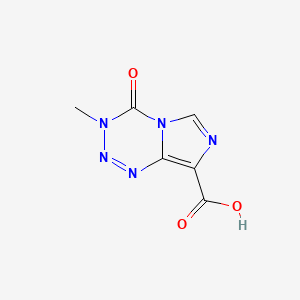

Temozolomide Acid, also known as TMZA, is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro . It is an imidazotetrazine derivative and is slightly soluble in water and aqueous acids .

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of the Temozolomide molecule have been performed using the density functional theory in neutral and anion states as well as with the addition of DMSO solvent .Chemical Reactions Analysis

Temozolomide Acid (TMZA) is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro. As a part of preclinical development, its hexyl ester (TMZE) has been synthesized for a potential topical delivery system .Physical And Chemical Properties Analysis

Temozolomide is an imidazotetrazine prodrug that is stable at acidic pH but undergoes spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH .Applications De Recherche Scientifique

Traitement du glioblastome

Le témozolomide (TMZ) est le médicament de première intention pour le traitement du glioblastome (GBM), la tumeur cérébrale primitive la plus agressive . Cependant, son efficacité est entravée par un temps de circulation court et une résistance aux médicaments associée à l'hypoxie et au microenvironnement tumoral redox .

Surmonter la résistance aux médicaments dans le glioblastome

Une nanoplatforme multi-réactive et ciblant deux cibles a été développée pour l'administration du TMZ. Cette plateforme peut répondre au microenvironnement tumoral et libérer simultanément l'ion manganèse (Mn 2+ ), l'oxygène (O 2) et le TMZ. Cette stratégie pourrait atténuer synergiquement le microenvironnement hypoxique et surmonter la résistance au TMZ, améliorant l'effet antitumoral de la chimiothérapie/chimiodynamique contre le GBM .

Surveillance de l'efficacité du traitement

Le Mn 2+ libéré de la nanoplatforme susmentionnée pourrait également être utilisé comme agent de contraste d'imagerie par résonance magnétique pour surveiller l'efficacité du traitement .

Potentialiser l'activité du TMZ

Il est urgent de mettre au point des stratégies pour potentialiser l'activité du TMZ, surmonter la résistance aux médicaments et réduire les effets indésirables dépendants de la dose . Le traitement standard actuel des patients atteints de GBM comprend une résection chirurgicale maximale sans danger, suivie d'une radiothérapie fractionnée concomitante et d'une chimiothérapie orale avec TMZ .

Traitement du cancer avancé chez les enfants et les adolescents

Dans une petite étude, des enfants et des adolescents atteints d'un cancer avancé ont reçu entre 100 et 240 mg/m 2 de TMZ pendant 5 jours, répétés toutes les 4 semaines .

Système supramoléculaire sensible aux stimuli

Un nouveau système supramoléculaire de this compound sensible aux stimuli a été développé. Dans ce système, les vésicules HP-β-CD/TMZ se transformeront en agrégats irréguliers lors de l'ajout d'ions cuivre .

Mécanisme D'action

Target of Action

Temozolomide Acid primarily targets the DNA of cancer cells . It acts as an alkylating agent, which means it binds to the DNA in cells and interferes specifically with cell growth and division . This prevents the cancer cells from making DNA, and if the cancer cells can’t make DNA, they can’t split into 2 new cells, so the cancer can’t grow .

Mode of Action

Temozolomide Acid interacts with its targets by methylating the DNA, which most often occurs at the N-7 or O-6 positions of guanine residues . This methylation damages the DNA and triggers the death of tumor cells . The therapeutic benefit of Temozolomide Acid depends on its ability to alkylate/methylate DNA .

Biochemical Pathways

Temozolomide Acid affects several biochemical pathways. It leads to base mismatches that initiate futile DNA repair cycles; eventually, DNA strand breaks, which in turn induces cell death . Three main DNA repair mechanisms are responsible for Temozolomide Acid resistance: increased intracellular levels of O6-alkylguanine-DNA alkyltransferase (AGT); a deficient mismatch repair process (MMR); and activation of the poly (ADP)-ribose polymerase pathway .

Pharmacokinetics

Temozolomide Acid is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins . Temozolomide Acid is a prodrug; it is spontaneously hydrolyzed at physiological pH to 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which further splits into monomethylhydrazine, likely the active methylating agent, and 5-aminoimidazole-4-carboxamide (AIC) .

Result of Action

The molecular and cellular effects of Temozolomide Acid’s action include the inhibition of cellular and DNA replication . These substances have a broad-reaching effect on healthy and malignant cells. Cancer cells, on the other hand, divide more quickly than cells in healthy tissue, making them more susceptible to these impacts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Temozolomide Acid. For instance, micro-environmental factors influence GBM sensitivity to Temozolomide Acid . Knowledge of the mechanisms involved in Temozolomide Acid resistance in this 3D model might lead to the identification of new strategies that enable the more effective use of the current standard of care agents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTMIOYTNALQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150614 | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113942-30-6 | |

| Record name | Temozolomide acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOZOLOMIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

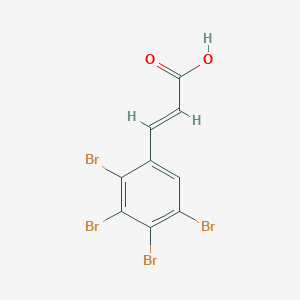

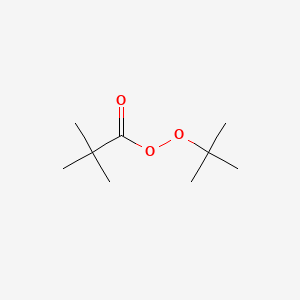

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)